molecular formula C9H8ClN5 B1595842 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 4514-54-9

6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1595842
CAS RN: 4514-54-9
M. Wt: 221.64 g/mol
InChI Key: QBLXLPLVBAYDMX-UHFFFAOYSA-N
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Description

The compound “6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine” is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “3-Chlorophenyl” indicates the presence of a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached. The “1,3,5-triazine” suggests a ring structure containing three carbon atoms and three nitrogen atoms. The “2,4-diamine” indicates two amine groups (-NH2) attached to the triazine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as piperazine derivatives have been synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Crystallography and Structural Analysis

  • Crystal structure studies have been conducted on various analogs of the compound, revealing substantial distortions between phenyl and triazine rings and potential decreases in the degree of aromaticity of the ring (Janes, 1999).
  • In another study, the crystal structure of cycloguanil hydrochloride, a similar compound, was analyzed using neutron diffraction, highlighting the coplanar arrangement of atoms in the triazine ring (Schwalbe, Williams, & Koetzle, 1989).

Chemical Synthesis and Applications

  • Microwave-assisted synthesis methods have been developed for producing bistriazines, which have applications in supramolecular chemistry, including the creation of supramolecular polymers with fluorescence properties (Moral et al., 2010).
  • The synthesis and properties of phenyl-1,3,5-triazine functional aromatic polyamides, which demonstrate excellent thermal stabilities and potential for high-performance materials, have been explored (Yu et al., 2012).

Biological Activities

  • Evaluation of the antioxidant and antitumor activities of some nitrogen heterocycles, including triazine derivatives, has been conducted, showing promising therapeutic potentials (El-Moneim, El‐Deen, & El-Fattah, 2011).

Molecular and Spectroscopic Studies

  • Vibrational spectra and molecular structure studies using density functional theory have been performed on similar compounds, providing insights into their molecular properties and stability (Muthu & Prabakaran, 2014).

Pharmaceutical Research

  • The compound's analogs have been studied for their antiplasmodial properties, demonstrating potent activity against drug-resistant strains of malaria (Lourens et al., 2016).

properties

IUPAC Name

6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5/c10-6-3-1-2-5(4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLXLPLVBAYDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40309044
Record name 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40309044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine

CAS RN

4514-54-9
Record name 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
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Record name NSC 210911
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Record name 4514-54-9
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Record name 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40309044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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